Product packaging for 5,5'-Bibenzo[h]quinoline(Cat. No.:CAS No. 920969-08-0)

5,5'-Bibenzo[h]quinoline

Cat. No.: B14188655
CAS No.: 920969-08-0
M. Wt: 356.4 g/mol
InChI Key: RHKBWRYPDHZRLJ-UHFFFAOYSA-N
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Description

5,5'-Bibenzo[h]quinoline, with the molecular formula C26H16N2, is a bibenzo-fused quinoline derivative supplied as a high-purity chemical reagent for research purposes . This compound belongs to the class of benzo[h]quinolines, which are tricyclic azaheterocycles of significant interest in medicinal chemistry due to their diverse biological activities . Benzo[h]quinoline scaffolds are found in several natural alkaloids, such as decarine and sanguinarine, which are known for their potent antibacterial properties against mycobacterial, Gram-positive, and Gram-negative bacteria, as well as low cytotoxicity toward human cells . Research into novel benzo[h]quinoline derivatives has expanded into the field of oncology. Studies indicate that synthetic benzo[h]quinoline derivatives can function as potential DNA-intercalating antitumor agents . These compounds have demonstrated promising cytotoxic activity against various human cancer cell lines, including breast (MCF-7), ovarian (A2780), colon (C26), and lung (A549) cancers, with some derivatives exhibiting significant apoptotic induction potential . The mechanism of action for this class is proposed to involve interaction with cellular DNA, leading to the disruption of normal cell cycle processes . Furthermore, certain sulfur-substituted benzo[h]quinoline analogs have shown potent phenotypic bioactivities, including antibacterial and antiproliferative effects against mammalian cell lines in the single-digit micromolar range, highlighting their utility in pharmacological probe development . This compound is intended for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H16N2 B14188655 5,5'-Bibenzo[h]quinoline CAS No. 920969-08-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920969-08-0

Molecular Formula

C26H16N2

Molecular Weight

356.4 g/mol

IUPAC Name

5-benzo[h]quinolin-5-ylbenzo[h]quinoline

InChI

InChI=1S/C26H16N2/c1-3-9-19-17(7-1)15-23(21-11-5-13-27-25(19)21)24-16-18-8-2-4-10-20(18)26-22(24)12-6-14-28-26/h1-16H

InChI Key

RHKBWRYPDHZRLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2N=CC=C3)C4=CC5=CC=CC=C5C6=C4C=CC=N6

Origin of Product

United States

Synthetic Strategies for 5,5 Bibenzo H Quinoline and Its Derivatives

Classical and Contemporary Approaches to Benzo[h]quinoline (B1196314) Scaffolds

The synthesis of the benzo[h]quinoline ring system, a fused nitrogen-containing heterocycle, has been achieved through a variety of classical and modern organic reactions. These methods often adapt well-established quinoline (B57606) syntheses to naphthylamine precursors.

Doebner-Type Reactions and Related Methodologies for Quinoline Synthesis

The Doebner–von Miller reaction and the closely related Skraup synthesis are foundational methods for quinoline synthesis that can be adapted for benzo[h]quinolines. wikipedia.orgnih.gov These reactions typically involve the condensation of an aromatic amine with α,β-unsaturated carbonyl compounds or their precursors. wikipedia.org

Skraup Synthesis : This method involves heating an aromatic amine, such as α-naphthylamine, with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgtandfonline.com The glycerol dehydrates in the acidic medium to form acrolein, an α,β-unsaturated aldehyde, which then reacts with the amine. iipseries.org The reaction proceeds through a conjugate addition, cyclization, dehydration, and finally oxidation to yield the aromatic benzo[h]quinoline ring. iipseries.org

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones directly with an aromatic amine in the presence of an acid catalyst. wikipedia.orgslideshare.net For instance, reacting α-naphthylamine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions can produce substituted benzo[h]quinolines. wikipedia.orgiipseries.org The mechanism is believed to involve a series of conjugate additions, cyclizations, and oxidations. wikipedia.orgnih.gov

Doebner Reaction : This variation involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.goviipseries.org Applying this to α-naphthylamine would produce benzo[h]quinoline-4-carboxylic acid derivatives.

These classical methods, while effective, often require harsh conditions, such as high temperatures and strong acids. tandfonline.com

Condensation and Annulation Reactions for Quinoline and Benzo[h]quinoline Synthesis

Condensation and annulation reactions provide versatile routes to quinoline and benzo[h]quinoline scaffolds, often under milder conditions than the Skraup or Doebner-von Miller reactions.

Combes Synthesis : This reaction involves the condensation of an arylamine with a β-diketone under acidic conditions. wikipedia.orgdrugfuture.com The initial condensation forms an enamine intermediate, which then undergoes acid-catalyzed cyclodehydration to form the quinoline ring. nih.gov The use of α-naphthylamine as the arylamine component would lead to the formation of substituted benzo[h]quinolines. iipseries.org

Friedländer Annulation : One of the most straightforward methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgnih.gov The reaction can be catalyzed by either acids or bases. organic-chemistry.orgresearchgate.net A base-catalyzed 1,4-addition followed by an intramolecular annulation cascade between benzonitriles and diynones has been developed as a one-pot method for synthesizing functionalized benzo[h]quinolines. nih.gov This approach is noted for its atom and step economy, providing high yields. nih.gov Similarly, 2,3,4-trisubstituted benzo[h]quinolines can be synthesized in a single step from precursors derived from the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene, which are then reacted with naphthalen-1-amine. nih.gov

Table 1: Examples of Friedländer Synthesis for Benzo[h]quinoline Derivatives

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Reference
Benzonitriles Diynones Lithium-hexamethyldisilazane Functionalized Benzo[h]quinolines nih.gov
Naphthalen-1-amine Thioperchloronitrobutadiene derivatives Triethylamine, THF Trisubstituted Benzo[h]quinolines nih.gov

Metal-Catalyzed Coupling and Functionalization Strategies

Modern synthetic chemistry heavily relies on transition-metal catalysis to form complex molecules under mild conditions, and the synthesis of quinolines is no exception. ias.ac.inias.ac.in Palladium, copper, and cobalt catalysts have been instrumental in developing new routes to these scaffolds. ias.ac.inorganic-chemistry.orgsci-hub.st

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for cross-coupling and annulation reactions. One approach involves the annulation of o-iodoanilines with propargyl alcohols to yield 2,4-disubstituted quinolines. organic-chemistry.org

Copper-Catalyzed Reactions : Copper catalysts have been employed in one-pot syntheses of substituted quinolines from anilines and aldehydes, proceeding through C-H functionalization and subsequent C-N/C-C bond formation. ias.ac.in

Cobalt-Catalyzed Reactions : Cobalt(III) catalysts have been used for the direct synthesis of quinolines via C-H activation and cyclization of anilines with alkynes. sci-hub.st

While many examples focus on the simpler quinoline core, these strategies are adaptable for benzo[h]quinoline synthesis, for instance, by using appropriately substituted naphthalene (B1677914) derivatives. A notable application is the palladium-catalyzed Suzuki-Miyaura coupling to create functionalized benzo[h]quinolines. lookchem.com

Photocyclization and Radical Cyclization Methodologies

Photochemical and radical-based reactions offer unique pathways to construct the benzo[h]quinoline skeleton.

Photocyclization : Benzo[f]quinolines have been synthesized via oxidative photocyclization of trans-2-stilbazole derivatives. medwinpublisher.orgacs.org This process involves a light-induced trans-cis isomerization, followed by an intramolecular 6π-electrocyclization to form a dihydro intermediate, which is then oxidized to the final aromatic product. medwinpublisher.orgbeilstein-journals.org A similar strategy involving the electrocyclization of 3-(naphthylamino)-2-alkene imines triggered by UV light provides a regioselective route to substituted benzo[h]quinolines. nih.gov More recently, a method using visible light has been developed for the synthesis of 5-chalcogenyl-benzo[h]quinolines through the intramolecular cyclization of 2-aryl-3-(organylethynyl)pyridines. rsc.org

Radical Cyclization : Radical-promoted cyclization of arylamine precursors represents an alternative route. For example, an N-bromosuccinamide (NBS)-mediated radical reaction of propenoates has been used to synthesize substituted quinolines. mdpi.com

Table 2: Photocyclization Approaches to Benzo[h]quinoline and Related Scaffolds

Precursor Reaction Type Conditions Product Reference
2-Aryl-3-(organylethynyl)pyridines Intramolecular ortho-cyclization Visible light, InCl₃ 5-(Arylselanyl)benzo[h]quinolines rsc.org
3-(Naphthylamino)-2-alkene imines Electrocyclization Ultraviolet light Substituted benzo[h]quinolines nih.gov
trans-2-Stilbazole derivatives Oxidative photocyclization UV irradiation Benzo[f]quinolines medwinpublisher.orgacs.org

Aza-Diels-Alder Approaches to Benzo[h]quinoline Derivatives

The aza-Diels-Alder reaction, particularly the Povarov reaction, is a powerful tool for constructing nitrogen-containing six-membered rings. rsc.org This reaction typically involves the [4+2] cycloaddition between an electron-rich dienophile (like an alkyne) and an imine (acting as the azadiene), which is often generated in situ from an aniline (B41778) and an aldehyde. rsc.orgnih.gov This methodology has been successfully applied to the synthesis of chlorinated quinolines and benzoquinolines, demonstrating its utility in creating complex, functionalized heterocyclic systems. rsc.orgescholarship.orgresearchgate.net

Targeted Synthesis of 5,5'-Bibenzo[h]quinoline Architectures

The direct synthesis of a dimeric structure like this compound is not commonly reported. The most logical and widely practiced strategy for constructing such biaryl systems involves a two-step approach: the synthesis of a functionalized monomer followed by a metal-catalyzed homocoupling reaction.

The key intermediate for this synthesis is a benzo[h]quinoline molecule functionalized at the 5-position, typically with a halogen such as bromine. The synthesis of 5-bromo-benzo[h]quinoline has been reported, providing a crucial building block. lookchem.com

Once the 5-bromo-benzo[h]quinoline precursor is obtained, a metal-catalyzed coupling reaction can be employed to form the desired 5,5'-C-C bond. Common methods for this type of transformation include:

Ullmann Coupling : This classic reaction involves the copper-mediated coupling of two aryl halides.

Suzuki Coupling : A more modern and versatile method involves the palladium-catalyzed cross-coupling of an aryl halide (5-bromo-benzo[h]quinoline) with an organoboron derivative. For homocoupling, conditions can be adapted to couple two molecules of the aryl halide.

Nickel-Catalyzed Coupling : Nickel complexes are also highly effective for the homocoupling of aryl halides to form symmetric biaryl compounds.

This precursor-based approach allows for the controlled and targeted synthesis of the this compound architecture, a molecule of interest for its potential applications as a bidentate ligand in coordination chemistry and materials science.

Synthetic Pathways to Substituted Bibenzo[h]quinoline Analogs

The synthesis of this compound and its substituted analogs primarily relies on modern cross-coupling reactions, which are fundamental in organic chemistry for the formation of carbon-carbon bonds. These methods typically involve the coupling of two benzo[h]quinoline precursors, at least one of which is functionalized at the 5-position to facilitate the bond formation. Key strategies include palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Ullmann coupling. nih.govorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This is a versatile and widely used method for creating biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.govlibretexts.org The synthesis of a substituted this compound via this pathway would typically start with a 5-halo-benzo[h]quinoline (e.g., 5-bromo-benzo[h]quinoline) and a 5-(boronic acid)-benzo[h]quinoline or its boronate ester derivative. lookchem.comorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgbeilstein-journals.org The wide availability of substituted boronic acids and the ability to introduce substituents onto the benzo[h]quinoline core prior to coupling allow for the synthesis of a diverse library of derivatives. nih.gov

Ullmann Homocoupling: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.orgwikipedia.org For the synthesis of a symmetric this compound, this would involve the homocoupling of a 5-halo-benzo[h]quinoline in the presence of a stoichiometric or catalytic amount of copper, often at elevated temperatures. wikipedia.orgnih.gov While traditional Ullmann conditions can be harsh, modern advancements have introduced ligand-assisted protocols that allow the reaction to proceed under milder conditions, improving yields and substrate scope. nih.govrsc.org This method is particularly useful for creating symmetrically substituted dimers.

Direct C-H Activation/Arylation: More recent strategies in organic synthesis focus on the direct functionalization of C-H bonds, which offers a more atom-economical approach by avoiding the pre-functionalization of starting materials. mdpi.com In principle, a transition metal catalyst (such as palladium or rhodium) could facilitate the direct coupling of two molecules of a substituted benzo[h]quinoline via C-H activation at the 5-position. mdpi.commdpi.com The inherent reactivity of the C-H bonds on the quinoline scaffold, influenced by the nitrogen atom, makes regioselective functionalization a significant challenge that often requires directing groups to achieve the desired selectivity for the 5-position. mdpi.com

Below is a table summarizing these synthetic approaches.

Synthetic Strategy Precursors Catalyst/Reagent Key Features
Suzuki-Miyaura Coupling 5-Halo-benzo[h]quinoline + 5-(Boronic acid/ester)-benzo[h]quinolinePalladium(0) complex, BaseMild conditions, high functional group tolerance, allows for unsymmetrical derivatives. nih.govlibretexts.org
Ullmann Homocoupling 5-Halo-benzo[h]quinolineCopper (catalytic or stoichiometric)Primarily for symmetric biaryls, modern methods allow for milder conditions. organic-chemistry.orgrsc.org
Direct C-H Arylation Benzo[h]quinolineTransition metal catalyst (e.g., Pd, Rh)High atom economy, avoids pre-functionalization, regioselectivity can be a challenge. mdpi.com

Mechanistic Considerations in Dimeric Formation at the 5,5' Positions

The formation of the crucial 5,5' carbon-carbon bond in bibenzo[h]quinolines is governed by the specific catalytic cycle of the chosen cross-coupling reaction.

Suzuki-Miyaura Coupling Mechanism: The catalytic cycle for the Suzuki-Miyaura reaction is well-established and proceeds through three main steps: libretexts.orgyoutube.com

Oxidative Addition: A catalytically active Palladium(0) species reacts with the 5-halo-benzo[h]quinoline, inserting itself into the carbon-halogen bond. This forms a Palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron compound (benzo[h]quinoline boronic acid) is activated by a base, forming a borate (B1201080) complex. This complex then transfers its organic group (the benzo[h]quinoline moiety) to the Palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the this compound product and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

Ullmann Reaction Mechanism: The mechanism of the Ullmann reaction is more debated than that of palladium-catalyzed couplings, but it is generally accepted to involve organocopper intermediates. organic-chemistry.orgwikipedia.org

Formation of Organocopper Intermediate: A copper(I) species, often generated in situ from a copper catalyst, undergoes oxidative addition with a molecule of 5-halo-benzo[h]quinoline to form an aryl-copper(III) intermediate.

Coupling Step: In the classic homocoupling reaction, this intermediate can react with a second molecule of the aryl halide. An alternative pathway suggests the formation of a copper(I) species which reacts with the aryl halide. organic-chemistry.org Experimental and computational studies suggest that the reaction likely proceeds through a sequence involving oxidative addition and reductive elimination, although the exact nature of the intermediates and the role of radicals can vary depending on the specific reaction conditions and ligands used. wikipedia.orgescholarship.org

Green Chemistry Principles and Sustainable Synthetic Methodologies

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. chemijournal.commdpi.com These principles can be applied to the established synthetic routes to improve their sustainability.

Sustainable Solvents and Conditions: A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. researchgate.net

Aqueous Media: Suzuki-Miyaura couplings can often be performed in water or mixtures of water and organic solvents, which significantly reduces the environmental footprint compared to using volatile organic compounds. nih.govbeilstein-journals.org

Ionic Liquids: These salts, which are liquid at low temperatures, can serve as non-volatile and often recyclable solvents and catalysts for coupling reactions. semanticscholar.org

Solvent-Free Reactions: Techniques like mechanochemistry (ball milling) or grindstone chemistry can enable reactions to proceed in the solid state, completely eliminating the need for a solvent. unigoa.ac.inorientjchem.org

Energy Efficiency and Alternative Energy Sources:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields by minimizing side reactions. chemijournal.commdpi.com

Flow Chemistry: Performing syntheses in continuous flow reactors offers superior control over reaction parameters, enhances safety, and can lead to higher efficiency and easier scalability compared to batch processes. nih.gov

Catalysis and Atom Economy: The use of catalysts is a cornerstone of green chemistry as it allows for reactions with lower energy requirements and reduced waste. mdpi.com

Catalyst Efficiency and Recycling: Developing highly active catalysts, such as palladium nanoparticles or heterogeneous catalysts, allows for lower catalyst loadings. rsc.org Heterogeneous catalysts can be more easily separated from the reaction mixture and recycled, reducing waste and cost.

C-H Activation: As mentioned, direct C-H activation strategies maximize atom economy by avoiding the use of leaving groups (like halides) and the generation of stoichiometric byproducts. mdpi.com

The table below outlines the application of green principles to the synthesis of aza-aromatic compounds.

Green Chemistry Principle Application in Synthesis Example/Benefit
Safer Solvents Use of water, ionic liquids, or supercritical fluids.Suzuki coupling in water reduces reliance on toxic organic solvents. nih.gov
Energy Efficiency Microwave-assisted reactions, flow chemistry.Reduced reaction times and energy consumption. chemijournal.comnih.gov
Catalysis Use of highly efficient and recyclable catalysts.Lowering catalyst loading and minimizing metal waste.
Atom Economy Employing C-H activation strategies.Reduces the formation of inorganic salt byproducts. mdpi.com
Waste Prevention Solvent-free synthesis (mechanochemistry).Eliminates solvent waste streams. unigoa.ac.inorientjchem.org

By integrating these sustainable methodologies, the synthesis of this compound and its derivatives can be achieved in a more environmentally responsible manner.

Spectroscopic and Structural Characterization of 5,5 Bibenzo H Quinoline Systems

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis.rsc.org

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. rsc.orgresearchgate.net For 5,5'-Bibenzo[h]quinoline, mass spectrometry would confirm the molecular formula and could reveal characteristic fragmentation patterns. nist.gov

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule. researchgate.netrsc.orgrsc.org For this compound (C₂₆H₁₆N₂), HR-MS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound. escholarship.org

TechniqueInformation ProvidedApplication to this compound
Mass Spectrometry (MS) Molecular weight and fragmentation patternsConfirmation of the overall mass and identification of stable fragments.
High-Resolution Mass Spectrometry (HR-MS) Exact mass and elemental compositionUnambiguous determination of the molecular formula (C₂₆H₁₆N₂).

Interactive Data Table: Mass Spectrometry Techniques You can sort and filter the data by clicking on the column headers.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. wiley.com It is a valuable tool for identifying the functional groups present in a molecule. wiley.commsu.edu In the case of this compound, the IR spectrum would be dominated by absorptions characteristic of the aromatic C-H and C=C bonds within the fused ring system.

Key expected vibrational modes for this compound are summarized below:

Vibrational ModeExpected Wavenumber (cm⁻¹)Notes
Aromatic C-H Stretch3100 - 3000Characteristic of hydrogen atoms attached to an aromatic ring.
Aromatic C=C Stretch1650 - 1450Multiple bands are expected due to the complex fused ring system.
C-N Stretch1350 - 1250Indicative of the nitrogen atom within the quinoline (B57606) ring.
C-H Out-of-Plane Bending900 - 675The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

Interactive Data Table: Expected IR Vibrational Modes You can sort and filter the data by clicking on the column headers.

The IR spectrum of benzo[h]quinoline (B1196314) and related compounds can be influenced by factors such as charge and protonation, which can alter the intensities of the C-H wagging modes and the vibrations in the 1000-1800 cm⁻¹ region. researchgate.netuva.nl For substituted derivatives of this compound, IR spectroscopy would also be crucial for identifying the characteristic vibrations of any attached functional groups. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis and Structural Confirmation

Specific UV-Vis spectroscopic data for this compound, such as absorption maxima (λmax) and molar extinction coefficients (ε), which are crucial for analyzing its chromophoric system and confirming its structure in solution, have not been reported in the available scientific resources.

Coordination Chemistry of 5,5 Bibenzo H Quinoline Ligands

Ligand Design Principles for Multidentate 5,5'-Bibenzo[h]quinoline Frameworks

The design of multidentate ligands based on the this compound core is guided by the goal of creating specific coordination environments around a metal center. The fundamental bidentate N,N' donor set provided by the two quinoline (B57606) nitrogens is the starting point for more complex ligand architectures. Chemical transformations are employed to introduce additional donor groups, thereby increasing the ligand's denticity and creating pre-organized binding pockets for metal ions. ias.ac.in

Key design principles include:

Expansion of Denticity: While the parent this compound is a bidentate ligand, functional groups can be introduced at various positions to create terdentate, tetradentate, or even higher-denticity systems. For instance, introducing aminomethyl or phosphinomethyl groups at the 2-positions of the quinoline rings can create tetradentate N,N,N',N' or N,N,P,P ligands, respectively. nih.govresearchgate.net

Pincer Ligand Formation: A particularly successful strategy involves the functionalization of a single benzo[h]quinoline (B1196314) unit to form a terdentate "pincer" ligand. This is often achieved by introducing coordinating side arms at the 2-position, which, along with the quinoline nitrogen and a cyclometalated carbon atom from the benzo ring, form a highly stable, meridional coordination with a metal center. nih.govnih.gov This concept can be extended to the bibenzo[h]quinoline framework to create binuclear pincer complexes.

Steric and Electronic Tuning: The properties of the resulting metal complexes can be fine-tuned by modifying the steric bulk and electronic nature of the ligand. Attaching bulky groups can control the access of substrates to the metal center in catalytic applications, while electron-donating or electron-withdrawing substituents on the aromatic framework can alter the redox potential and photophysical properties of the complex. nih.gov

Rigidity and Preorganization: The inherent rigidity of the bibenzo[h]quinoline backbone helps to minimize the entropic penalty upon complexation, leading to more stable metal complexes due to the chelate effect. The design focuses on pre-organizing the donor atoms in a geometry that matches the preferred coordination sphere of the target metal ion.

Complexation with Transition Metals and Main Group Elements

The versatile donor properties of this compound-based ligands allow for complexation with a diverse array of metal ions.

Benzo[h]quinoline is a privileged scaffold for forming pincer-type ligands that yield highly stable and catalytically active complexes with ruthenium and osmium. nih.gov By introducing an aminomethyl function (-CHRNH2) at the 2-position, a terdentate CN'N ligand is formed which coordinates to Ru(II) or Os(II) centers. nih.gov

The synthesis typically involves the reaction of a 2-functionalized benzo[h]quinoline ligand with a suitable metal precursor, such as [RuCl2(PPh3)3] or [OsCl2(PPh3)3]. nih.govresearchgate.net The resulting pincer complexes often feature a cyclometalated bond between the C10 carbon of the benzo[h]quinoline and the metal center. These complexes are exceptionally efficient catalysts, particularly for the transfer hydrogenation and hydrogenation of ketones. nih.govresearchgate.net Chiral versions of these catalysts, incorporating chiral diphosphine ligands, can achieve high enantioselectivity (up to 99% ee) and remarkable turnover frequencies (TOFs) on the order of 10^5 to 10^6 h⁻¹. nih.govresearchgate.net

Complex TypeMetal (M)Ligand SystemApplicationKey Findings
[MX(CN'N)(P₂)] Ru, OsBenzo[h]quinoline-based CN'N pincer, Diphosphane (PP)Catalytic Hydrogenation of KetonesHigh efficiency (TOF up to 1.8x10⁶ h⁻¹), high enantioselectivity (up to 99% ee) with chiral phosphanes. nih.govresearchgate.net
[RuCl(CN'N)(dppb)] RuBenzo[h]quinoline-based CN'N pincer, dppbTransfer HydrogenationExcellent catalytic activity for ketones. nih.gov
[OsCl(CN'N)(dppb)] OsBenzo[h]quinoline-based CN'N pincer, dppbTransfer HydrogenationPrepared from [OsCl₂(PPh₃)₃]; efficient catalyst. nih.gov

Copper(I) ions, with their d¹⁰ electronic configuration, are soft Lewis acids that show a strong affinity for N-donor ligands. Cu(I) complexes typically adopt two-, three-, or four-coordinate geometries, with tetrahedral being the most common. mdpi.com Ligands derived from this compound can coordinate to Cu(I) to form various structures. As a bidentate ligand, it can form tetrahedral complexes with a 2:1 ligand-to-metal stoichiometry, [Cu(L)₂]⁺. Depending on the steric profile of the ligand, distortion from ideal tetrahedral geometry can occur. nih.gov The resulting complexes are generally colorless unless color arises from charge-transfer transitions. mdpi.com These copper complexes are investigated for applications in solar energy conversion and as redox mediators in dye-sensitized solar cells. mdpi.com

The benzo[h]quinoline moiety is an excellent cyclometalating ligand for iridium(III). In this bonding motif, the iridium center forms a stable five-membered ring by coordinating to the quinoline nitrogen and forming a direct Ir-C bond with the phenyl ring. These cyclometalated iridium complexes are of significant interest due to their unique photophysical and catalytic properties. nih.govnsf.gov

They are highly efficient phosphorescent emitters, with emission colors that can be tuned across the visible spectrum by modifying the ancillary ligands or substituents on the quinoline framework. nih.gov This makes them prime candidates for use in organic light-emitting diodes (OLEDs). Furthermore, cyclometalated iridium complexes have emerged as powerful catalysts for a variety of organic transformations, including acceptorless dehydrogenative coupling (ADC) reactions for the synthesis of quinoline derivatives. nih.govbeilstein-journals.org

Complex TypeAncillary LigandApplicationKey Feature
[Ir(dfppy)₂(qbiH)]⁺ Quinoline-benzimidazole (qbiH)LuminescencePhosphorescence with mixed ³MLCT and ³LC character. nih.gov
[Ir(1b)(2pq)₂] 5,7-dihalo-8-hydroxylquinolineAnticancer Agent, BioimagingPotent activity against cisplatin-resistant cells; acts as a red-color probe. rsc.org
Cyclometalated Ir Complex Not specifiedCatalysis (ADC reactions)Efficient synthesis of quinolines from alcohols with high atom economy. nih.govbeilstein-journals.org

Schiff Base Derivatives of Benzo[h]quinoline and their Metal Cation Coordination

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most versatile ligands in coordination chemistry. mdpi.comillinoisstate.edu Benzo[h]quinoline can be readily converted into Schiff base ligands by introducing either an amino or a formyl group onto its aromatic frame, which is then reacted with a corresponding carbonyl or amine compound. orientjchem.orgnih.gov

These ligands typically contain an imine (-C=N-) nitrogen atom, which is an excellent coordination site for metal ions. mdpi.com Often, another donor atom (such as a phenolic oxygen or another heterocyclic nitrogen) is positioned nearby, allowing the Schiff base to act as a bidentate or tridentate chelating agent. This chelation leads to the formation of stable complexes with a variety of transition metal cations, including Cu(II), Ni(II), Co(II), and Zn(II). bendola.combepls.comnih.gov The coordination versatility and straightforward synthesis of these ligands make them attractive for applications in catalysis and materials science. mdpi.combendola.com

Electronic Properties and Coordination Behavior of Metal-Bibenzo[h]quinoline Complexes

The electronic properties of metal complexes derived from this compound are largely dictated by the interplay between the metal d-orbitals and the ligand's π-system. The extended conjugation of the bibenzo[h]quinoline framework gives rise to low-energy π* orbitals.

Charge-Transfer Transitions: In complexes with transition metals like Ru(II), Os(II), and Ir(III), intense metal-to-ligand charge transfer (MLCT) transitions are often observed in the visible region of the electronic absorption spectrum. nih.gov These transitions are responsible for the vibrant colors of the complexes and are the basis for their photoluminescent properties. The energy of these MLCT bands can be tuned by altering the substituents on the ligand or by changing the ancillary ligands in the metal's coordination sphere. nih.govnsf.gov

Luminescence: Iridium(III) complexes with benzo[h]quinoline-based ligands are particularly known for their strong phosphorescence. nih.gov The high spin-orbit coupling constant of iridium facilitates intersystem crossing from the singlet to the triplet excited state, leading to efficient emission from the triplet state. This property is crucial for their application in OLEDs.

Stereochemical Aspects and Chiral Ligand Design

The stereochemistry of ligands is a critical factor in the design of metal complexes for asymmetric catalysis. For biaryl ligands such as this compound, the primary stereochemical feature of interest is atropisomerism, a type of axial chirality arising from hindered rotation around the single bond connecting the two benzo[h]quinoline units.

Atropisomerism in this compound

While direct experimental studies on the atropisomerism of this compound are not extensively documented in publicly available research, strong inferences can be drawn from the study of structurally analogous compounds. The presence of bulky ortho substituents on biaryl systems can restrict rotation around the aryl-aryl bond, leading to stable, separable enantiomers. In the case of this compound, the hydrogen atoms at the 4 and 4' positions, and the annulated benzene (B151609) rings, create significant steric hindrance that is expected to result in a high barrier to rotation around the C5-C5' bond.

This phenomenon has been observed in similar extended biaryl systems. For instance, the related compound 5,5'-bibenzo[rst]pentaphene exhibits stable axial chirality with a calculated isomerization barrier of 43.6 kcal/mol, allowing for the resolution of its enantiomers using chiral high-performance liquid chromatography (HPLC). Given the structural similarities, it is highly probable that this compound also possesses a significant rotational barrier, making it a candidate for use as a chiral ligand.

Chiral Ligand Design and Synthesis

The design of chiral ligands based on the this compound scaffold would involve the synthesis of the racemic compound followed by the resolution of its enantiomers, or an atroposelective synthesis to produce a single enantiomer directly.

Resolution of Enantiomers: A common strategy for obtaining enantiomerically pure atropisomeric ligands is the separation of a racemic mixture. This can be achieved through several methods:

Chiral HPLC: As demonstrated with analogous compounds, chiral stationary phases can be effective in separating the enantiomers of this compound.

Diastereomeric Salt Formation: Introduction of a chiral resolving agent to form diastereomeric salts with different solubilities can allow for separation by fractional crystallization.

Atroposelective Synthesis: A more elegant and efficient approach is the direct synthesis of a single enantiomer. This often involves a substrate-controlled or catalyst-controlled cross-coupling reaction to form the biaryl bond with a preference for one atropisomer.

Applications in Asymmetric Catalysis

Once obtained in enantiomerically pure form, chiral this compound could be employed as a C2-symmetric bidentate N,N-ligand in asymmetric catalysis. The defined chiral environment created by the helical twist of the ligand around a metal center can induce high enantioselectivity in a variety of transformations.

While specific applications of chiral this compound in asymmetric catalysis are not yet reported in the literature, its structural features suggest potential for use in reactions such as:

Asymmetric hydrogenation

Asymmetric cyclopropanation

Asymmetric allylic alkylation

Asymmetric Diels-Alder reactions

The performance of such a ligand in catalysis would be highly dependent on the specific reaction, metal center, and substrate. The rigid backbone and the steric bulk of the benzo[h]quinoline units are expected to create a well-defined chiral pocket around the metal, which is a key feature of many successful chiral ligands.

Catalytic Applications of 5,5 Bibenzo H Quinoline Based Complexes

Homogeneous Catalysis Utilizing Bibenzo[h]quinoline Metal Complexes

The adaptability of the 5,5'-bibenzo[h]quinoline ligand framework allows for the synthesis of a variety of metal complexes that are effective in homogeneous catalysis. These complexes, typically involving transition metals like ruthenium, rhodium, and palladium, have shown promise in several key organic reactions.

Transfer Hydrogenation Reactions of Carbonyl Compounds

Transfer hydrogenation is a crucial reaction in organic synthesis for the reduction of carbonyl compounds to alcohols. While direct research specifically on this compound complexes in transfer hydrogenation is limited, the broader class of benzo[h]quinoline-based ligands has been extensively studied in this context. For instance, ruthenium and osmium complexes with benzo[h]quinoline-based pincer ligands are highly efficient catalysts for the transfer hydrogenation of ketones. nih.gov These reactions, often carried out using 2-propanol as the hydrogen source in the presence of a base, can achieve very high turnover frequencies (TOFs), in some cases up to 1.8x10^6 h⁻¹. nih.gov

The catalytic cycle is believed to involve the formation of a metal-hydride species, which then transfers a hydride to the carbonyl carbon. The specific substituents on the benzo[h]quinoline (B1196314) ligand can significantly influence the catalytic activity. Cobalt-amido cooperative catalysis has also been reported for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using H₃N·BH₃ as the reductant. nih.gov This highlights the potential for designing this compound-based catalysts for selective reduction reactions.

C-H Functionalization and Regioselective Arylation Reactions

Direct C-H functionalization is a powerful tool for the efficient synthesis of complex molecules. Benzo[h]quinoline derivatives have been successfully employed as directing groups in transition metal-catalyzed C-H activation. researchgate.net Palladium-catalyzed arylation of the γ-C(sp³)–H bond of aliphatic acid-derived amides has been achieved using quinoline-based ligands, enabling the synthesis of γ-aryl-α-amino acids. nih.gov

In the context of regioselective arylation, the electronic properties of the ligand play a crucial role. Studies on the palladium-mediated C–H oxidative coupling of benzo[h]quinoline have shown that the choice of anionic ligand can reverse the site-selectivity of the reaction. rsc.org For instance, replacing an acetate (B1210297) ligand with a carbonate ligand can switch the preferred position of arylation. rsc.org Furthermore, ruthenium(II)-catalyzed regioselective C8-arylation of quinoline (B57606) N-oxides with arylboronic acids has been developed, demonstrating the versatility of quinoline-based systems in directing C-H activation. nih.gov These findings suggest that this compound could act as a bidentate directing group, potentially enabling unique regioselectivity in C-H functionalization reactions.

Cross-Coupling Methodologies in Organic Synthesis

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this compound are not extensively documented, the related benzo[h]quinoline scaffold has been used in various cross-coupling reactions. For example, 5-bromobenzo[h]quinoline has served as a precursor for transition metal-promoted C-C, C-O, and C-N bond formation. researchgate.net

The Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation, has been successfully applied to functionalize halogenated quinolines. nih.gov Similarly, the Negishi cross-coupling is another powerful method for C-C bond formation that has been utilized in the synthesis of complex organic molecules containing quinoline moieties. researchgate.net A one-pot process combining a traditional cross-coupling reaction with C-H functionalization has been reported, where quinoline itself acts as a ligand for the palladium catalyst. nih.gov This dual role of the substrate as both a reactant and a ligand opens up interesting possibilities for the application of this compound in designing novel catalytic cycles.

Asymmetric Catalysis and Enantioselective Transformations

The development of chiral catalysts for enantioselective reactions is a major goal in modern chemistry. The C2-symmetric nature of this compound makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. Although direct applications of chiral this compound complexes are still emerging, the broader field of asymmetric catalysis using chiral quinoline-containing ligands is well-established. researchgate.net

Chiral ruthenium complexes have been shown to be highly effective for the asymmetric transfer hydrogenation of ketones, achieving high enantiomeric excesses (up to 97% ee). nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of quinolines provides access to optically active tetrahydroquinolines with high enantioselectivity (up to 96% ee). dicp.ac.cn The design of new axially chiral biaryl quinoline ligands has enabled enantioselective aza-Friedel–Crafts reactions when paired with silver salts. rsc.org These examples underscore the potential of developing chiral derivatives of this compound for a wide range of enantioselective transformations.

Role of Ligand Structure and Metal Center in Catalytic Activity and Selectivity

The catalytic performance of a metal complex is intricately linked to the electronic and steric properties of its ligands and the nature of the metal center. In the case of this compound-based complexes, these factors are critical in determining both the activity and selectivity of the catalyst.

The steric bulk of the ligand is also a crucial parameter. In copper(I) complexes involving benzo[h]quinoline, steric hindrance around the metal center can prevent geometric distortions in the excited state, leading to longer-lived excited states and improved photophysical properties. researchgate.net This principle can be extended to catalytic systems where the geometry of the active species is critical for selectivity. The correlation between the structure and catalytic activity of rhodium complexes with substituted bipyridine ligands in NADH regeneration has been systematically studied, revealing that electronic effects of the substituents have a significant impact on the catalytic efficiency. nih.gov

The choice of the metal center is equally important. Ruthenium and osmium complexes often exhibit different activities and selectivities in transfer hydrogenation reactions. nih.gov Similarly, palladium, rhodium, and ruthenium catalysts show distinct regioselectivities in C-H functionalization reactions of quinoline derivatives. nih.govacs.org The interplay between the ligand structure and the metal center allows for the fine-tuning of the catalyst's properties for a specific application.

Heterogeneous Catalysis and Supported Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Heterogeneous catalysts, where the active species is immobilized on a solid support, provide a practical solution to this problem. The development of supported catalytic systems based on this compound complexes is an area with significant potential.

Various materials can be used as supports, including silica, alumina, carbon-based materials, and polymers. libis.be The choice of support can influence the catalytic performance by affecting the accessibility of the active sites and the stability of the catalyst. Hypercrosslinked polystyrenes have emerged as promising supports for heterogeneous catalysts due to their high surface area and tunable properties. mdpi.com

Supramolecular Assemblies Involving 5,5 Bibenzo H Quinoline

Intermolecular Interactions in 5,5'-Bibenzo[h]quinoline Systems

The structure and properties of materials based on this compound are significantly influenced by a variety of non-covalent interactions. These interactions, while weaker than covalent bonds, play a crucial role in the self-assembly and stabilization of supramolecular architectures.

Hydrogen bonds are a specific type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as nitrogen or oxygen. libretexts.org In systems involving benzo[h]quinoline (B1196314) derivatives, various types of hydrogen bonds have been observed, including C-H...O, C-H...N, and C-H...π interactions. researchgate.netnih.govnih.gov These interactions are critical in directing the assembly of molecules into larger, ordered structures.

For instance, studies on related quinoline (B57606) derivatives have shown that C-H...O and C-H...π hydrogen bonds can link molecules into three-dimensional frameworks. nih.gov The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, facilitating the formation of C-H...N bonds. nih.gov The π-system of the aromatic rings can also act as a soft base, accepting hydrogen bonds from C-H donors in what is known as a C-H...π interaction. researchgate.netresearchgate.net The presence and strength of these hydrogen bonds can be influenced by the solvent environment and the electronic state of the molecule. researchgate.net

Interaction Type Description Significance in Supramolecular Assembly
C-H...O A weak hydrogen bond between a carbon-hydrogen bond and an oxygen atom.Contributes to the formation of extended networks and stabilizes crystal structures. nih.govnih.gov
C-H...N A weak hydrogen bond involving a carbon-hydrogen bond and a nitrogen atom.The nitrogen in the benzo[h]quinoline ring system can act as an acceptor, influencing molecular packing. nih.gov
C-H...π An interaction between a C-H bond and the electron cloud of an aromatic π-system.Plays a role in the orientation and stacking of aromatic molecules. researchgate.netresearchgate.net

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are a combination of dispersion forces and dipole-induced dipole interactions and are fundamental to the formation of many supramolecular structures. libretexts.org In complexes containing benzo[h]quinoline moieties, π-stacking plays a significant role in stabilizing the solid-state structure. researchgate.net

These interactions can occur in a face-to-face (sandwich) or a parallel-displaced arrangement. libretexts.org The strength of the interaction is dependent on the geometry and the electronic nature of the interacting rings. nih.gov For example, in a copper complex with a 3,3'-tetramethylene-2,2'-bibenzo[h]quinoline ligand, the benzo[h]quinoline rings of opposing ligands were found to be π-stacked at an interplanar distance of approximately 3.37 Å. researchgate.netnih.gov Such interactions are crucial for the stability of coordination complexes in the solid phase and can influence their physical and chemical properties. researchgate.net The planarity of the monomers is a vital factor in achieving significant π-π stacking. rsc.org

Formation of Supramolecular Architectures and Frameworks

The interplay of various intermolecular forces, including hydrogen bonding and π-stacking, drives the self-assembly of this compound and its derivatives into a variety of supramolecular architectures. These organized structures can range from simple one-dimensional chains to complex three-dimensional frameworks.

The process of self-assembly allows molecules to spontaneously form ordered aggregates. amu.edu.pl In the case of benzo[h]quinoline derivatives, this can lead to the formation of one-dimensional chains, two-dimensional sheets, and intricate three-dimensional frameworks. acs.orgacs.org For example, related quinoline compounds have been shown to self-assemble into extended chains through intermolecular interactions. acs.org The systematic connection of planar organic monomers can form two-dimensional sheets which then stack upon one another via supramolecular interactions like π–π stacking. rsc.org Furthermore, the combination of C-H...O and C-H...π hydrogen bonds has been observed to link molecules into three-dimensional framework structures. nih.gov The formation of these architectures is a testament to the directional nature of non-covalent interactions.

Helical structures are a fascinating and recurring motif in supramolecular chemistry. The inherent chirality and extended π-conjugated systems of some heteroaromatic compounds make them ideal building blocks for the construction of helical assemblies. chim.it While the direct formation of triple helices with this compound is not explicitly detailed in the provided search results, the principles of helical assembly in related systems are well-established. For instance, other complex organic molecules have been shown to form double and even quadruple helices in water. acs.org The formation of such structures is often driven by a combination of factors including metal coordination and π-π stacking interactions. acs.orgru.nl In some cases, the crystal structure of a peptide designed to form a double-stranded parallel coiled coil was found to be a triple-stranded coiled coil composed of three alpha-helices. nih.gov Helically chiral poly(quinoxaline-2,3-diyl)s have also demonstrated notable catalytic activities. acs.org

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or binding pocket of a larger "host" molecule. libretexts.org This molecular recognition is governed by non-covalent interactions and is a cornerstone of supramolecular chemistry. escholarship.org The design of synthetic receptors capable of enantioselective molecular recognition is a significant challenge. nih.gov

Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are well-known for their ability to form inclusion complexes with a variety of guest molecules, driven by forces such as hydrophobic effects, ion-dipole interactions, and hydrogen bonding. thno.orgacs.org While specific examples of this compound acting as a host or guest are not prevalent in the search results, the fundamental principles of host-guest chemistry are applicable. The aromatic surfaces of this compound could potentially interact with suitable guest molecules through π-π stacking and other non-covalent forces. The efficiency of substrate binding often depends on the guest's ability to adapt its conformation to the host's cavity. nih.gov The construction of host-guest systems can be influenced by various stimuli, adding a layer of dynamic control. acs.org

Theoretical and Computational Investigations of 5,5 Bibenzo H Quinoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within a molecule. For 5,5'-Bibenzo[h]quinoline, such analyses would reveal how the two benzo[h]quinoline (B1196314) units interact electronically when linked at the 5 and 5' positions.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. acs.org It is used to determine the electronic structure by calculating the electron density of a system. DFT studies on this compound would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms in the electronic ground state.

Furthermore, Time-Dependent DFT (TD-DFT) is an extension used to investigate the properties of electronic excited states. nih.gov This is crucial for understanding the photophysical properties of the molecule, such as its absorption and emission of light. Studies on related benzo[h]quinoline derivatives and their metal complexes have successfully used DFT and TD-DFT to rationalize their electronic structure and photophysical behavior. nih.govresearchgate.netresearchgate.net A similar investigation on this compound would provide the energies of its ground and various excited states, which is fundamental to understanding its potential as a material for optoelectronic devices.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added.

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these key orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap typically suggests that the molecule is more reactive and can be more easily excited electronically. Visualizing the HOMO and LUMO would show how electron density is distributed across the dimeric structure and whether the electronic character is localized on one of the quinoline (B57606) units or delocalized across the entire molecule. nih.gov This information is vital for designing materials with specific charge-transport properties.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is a template illustrating the type of data a DFT calculation would yield. Specific values for this compound are not available in the cited literature.)

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available
This table would present the calculated energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them for this compound, as determined by DFT calculations.

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. asianpubs.org A MESP map displays the electrostatic potential on the electron density surface of a molecule. Different colors are used to indicate regions of varying potential: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net

For this compound, a MESP map would highlight the locations of the nitrogen atoms' lone pair electrons as regions of strong negative potential, identifying them as likely sites for protonation or coordination to metal ions. It would also reveal the distribution of positive potential around the hydrogen atoms. Such maps are instrumental in predicting intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how molecules arrange themselves in the solid state. eurjchem.com

Computational Spectroscopic Property Prediction and Correlation

Computational methods can predict various types of spectra, which is immensely helpful for interpreting experimental data and confirming molecular structures.

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of a molecule. DFT calculations can compute the magnetic shielding around each nucleus, which can then be converted into NMR chemical shifts. researchgate.net These predicted shifts for ¹H and ¹³C nuclei can be compared with experimental spectra to aid in the assignment of peaks and confirm the structure of synthesized compounds. nih.gov

Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an IR spectrum. A computational study on 2,2'-biquinoline, a related compound, demonstrated the excellent agreement that can be achieved between experimental and DFT-calculated vibrational and NMR spectra, allowing for a reliable assignment of spectral features. researchgate.net A similar analysis for this compound would be invaluable for its structural characterization.

Table 2: Illustrative Template for Predicted Spectroscopic Data of this compound (Note: This table illustrates the format for presenting predicted spectroscopic data. Specific calculated values for this compound are not available in the cited literature.)

Spectroscopic TechniquePredicted ParameterCalculated Value
¹³C NMRC5 Chemical Shift (ppm)Data not available
C10a Chemical Shift (ppm)Data not available
IRC=N Stretch (cm⁻¹)Data not available
C-H Aromatic Stretch (cm⁻¹)Data not available
This table would list key predicted spectroscopic parameters for this compound, such as NMR chemical shifts and IR vibrational frequencies, derived from quantum chemical calculations.

TD-DFT calculations are particularly useful for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. researchgate.net The calculations yield the wavelengths of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. Simulated spectra for related quinoline derivatives have been shown to correspond well with experimental measurements. aau.edu.etscielo.br For this compound, a simulated UV-Vis spectrum would predict the wavelengths of maximum absorption (λmax) associated with π-π* transitions within the aromatic system.

Furthermore, computational studies can explore the pathways for de-excitation. After a molecule absorbs light and enters an excited singlet state (S₁), it can return to the ground state by emitting light (fluorescence) or through non-radiative processes. One such process is intersystem crossing (ISC), where the molecule transitions from a singlet excited state to a triplet excited state (T₁). The efficiency of ISC is critical in determining whether a molecule will be fluorescent or phosphorescent. Computational modeling of the potential energy surfaces of the S₁ and T₁ states can reveal the likelihood and rate of intersystem crossing, providing deep insight into the molecule's complete photophysical profile.

Reaction Mechanism Studies and Energetic Landscapes

Detailed reaction mechanism studies and the corresponding energetic landscapes for the synthesis of this compound have not been extensively reported. The synthesis of related quinoline derivatives often involves reactions like the Bischler-Napieralski or Friedländer synthesis. wikipedia.orgresearchgate.net Computational investigations of these types of reactions for other quinoline systems typically employ Density Functional Theory (DFT) to map out the potential energy surface of the reaction. These studies help in:

Identifying Intermediates and Transition States: Calculations can predict the structures of transient species along the reaction coordinate.

Calculating Activation Energies: The energy barriers for each step of the proposed mechanism can be determined, allowing for the identification of the rate-determining step. libretexts.org

For the formation of this compound, a key reaction would be the coupling of two benzo[h]quinoline moieties. Theoretical studies on similar coupling reactions, for instance, the palladium-catalyzed C-H arylation of quinoline N-oxides, have provided insights into the electronic and steric effects that govern site selectivity. acs.org Such computational approaches could, in principle, be applied to model the formation of the C5-C5' bond in this compound, exploring various catalytic cycles and reaction conditions to predict the most efficient synthetic route.

Analysis of Intermolecular Interactions and Non-Covalent Forces in Assemblies

Key Non-Covalent Interactions:

Interaction TypeDescriptionPotential Role in this compound Assemblies
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The extended aromatic systems of the benzo[h]quinoline units are expected to lead to significant π-π stacking, playing a major role in the packing of molecules in the solid state.
Hydrogen Bonding While classic hydrogen bond donors are absent in the parent molecule, C-H···N and C-H···π interactions can occur.The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor for C-H bonds from neighboring molecules, influencing the crystal structure. researchgate.net
van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.These forces are ubiquitous and contribute to the overall stability of molecular assemblies.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are powerful tools for visualizing and quantifying these weak interactions in the crystal structures of related compounds. researchgate.net For instance, studies on benzo[h]quinoline derivatives have shown that even weak C-H···O and C-H···π contacts can be comparable in strength to conventional hydrogen bonds, significantly influencing molecular organization. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily centered around the rotation of the single bond connecting the two benzo[h]quinoline units.

Conformational Analysis:

A conformational analysis would involve calculating the potential energy as a function of the dihedral angle between the two aromatic systems. This would reveal the most stable conformations (i.e., the angles that represent energy minima) and the energy barriers to rotation between them. It is expected that a near-planar conformation would be sterically hindered, leading to a twisted or non-planar ground state geometry. Computational studies on similar bi-aryl systems often show a delicate balance between steric hindrance and electronic conjugation, which dictates the preferred dihedral angle.

Molecular Dynamics (MD) Simulations:

While specific molecular dynamics simulations for this compound are not documented in the literature, MD simulations are a valuable tool for understanding the dynamic behavior of molecules in different environments. nih.govscispace.com For this compound, MD simulations could provide insights into:

Conformational Dynamics: How the molecule explores different conformations over time in solution or in the solid state.

Solvation Effects: The arrangement of solvent molecules around the solute and its impact on the conformational preferences.

Aggregation Behavior: How individual molecules come together to form dimers, trimers, and larger aggregates in solution. nih.gov

Studies on derivatives of benzo[h]quinoline have utilized MD simulations to investigate their interactions with biological targets, demonstrating the utility of this technique in understanding the dynamic aspects of molecular recognition. nih.gov

Chemical Modification and Derivatization of 5,5 Bibenzo H Quinoline Core Structures

Regioselective Functionalization of the Bibenzo[h]quinoline Scaffold

Controlling the position of functional groups on the bibenzo[h]quinoline framework is paramount for establishing structure-property relationships. The inherent reactivity of the quinoline (B57606) nucleus, particularly when protonated in acidic media, directs electrophilic substitution to the 5- and 8-positions of the benzene (B151609) ring. pjsir.orgstackexchange.com This is a foundational principle in the regioselective functionalization of benzo[h]quinoline (B1196314) and by extension, its dimeric form.

Methods for achieving regioselectivity often rely on:

Directing Groups: The nitrogen atom in the quinoline ring can act as a directing group, influencing the position of incoming substituents. mdpi.comnih.gov

Catalyst Control: The choice of transition metal catalysts and ligands can steer the reaction to a specific C-H bond, enabling functionalization at positions that are otherwise difficult to access. mdpi.comacs.org For instance, palladium-catalyzed C-H arylation of quinoline N-oxides can be directed to the C8 position with high selectivity. acs.org

Reaction Conditions: Manipulation of reaction conditions such as solvent, temperature, and the use of additives can significantly impact the regioselectivity of a given transformation. mdpi.com

Introduction of Diverse Substituents and Functional Groups

A variety of functional groups can be introduced onto the 5,5'-bibenzo[h]quinoline core, each imparting unique electronic and steric properties.

Halogenation and Nitro Substitution

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that provide key intermediates for further derivatization.

Halogenation: Direct halogenation of benzo[h]quinoline can be achieved using N-halosuccinimides (NCS or NBS) in concentrated sulfuric acid. researchgate.net For instance, chlorination of quinoline in sulfuric acid with silver sulfate (B86663) and dry chlorine yields 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org Further chlorination of the monochloro derivatives leads to the 5,8-dichloro product. pjsir.org

Nitro Substitution: Nitration of quinoline under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acids) results in the formation of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.comuop.edu.pk The reaction proceeds via electrophilic attack on the protonated quinolinium cation. pjsir.orgstackexchange.com The position of the nitro group can be influenced by the specific nitrating agent and reaction conditions. google.comlibretexts.org

Arylation and Alkylation via Transition Metal Catalysis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of aryl and alkyl groups.

Arylation: Palladium-catalyzed C-H arylation has emerged as a significant strategy for modifying quinoline derivatives. acs.orgresearchgate.net These reactions can be directed to specific positions, such as the C2 or C8 position of quinoline N-oxides, depending on the catalyst system and reaction conditions. mdpi.comacs.org Suzuki-Miyaura coupling is another effective method for the arylation of halo-substituted quinolines. chim.it

Alkylation: The introduction of alkyl groups can also be achieved through transition metal-catalyzed reactions. For example, n-butyl-lithium can react with quinoline to yield 2-n-butylquinoline. uop.edu.pk

Chalcogenylation Strategies

The incorporation of chalcogens (sulfur, selenium) onto the benzo[h]quinoline scaffold can significantly influence its electronic and photophysical properties. A notable method involves the visible-light-promoted intramolecular ortho-cyclization of 2-aryl-3-(organylethynyl)pyridines. rsc.org This reaction, facilitated by in-situ generated radical organochalcogen species, leads to the regioselective synthesis of 6-organyl-5-(arylselanyl)benzo[h]quinolines. rsc.org

Incorporation of Ancillary Heterocyclic Moieties

Fusing or linking other heterocyclic rings to the bibenzo[h]quinoline core can create complex, polycyclic aromatic systems with novel properties. This can be achieved by utilizing functionalized bibenzo[h]quinolines as building blocks in subsequent cyclization or coupling reactions. For example, 3-chlorobenzo[f]quinoline-2-carbaldehyde has been used as a starting material to synthesize various fused heterocyclic systems. nih.gov The introduction of moieties like pyrazole, pyridine (B92270), and imidazoline (B1206853) has been reported. nih.govresearchgate.net

Post-Synthetic Modification and Diversification Strategies

Post-synthetic modification (PSM) refers to the chemical transformation of a pre-assembled molecular scaffold. labxing.comnih.gov This approach allows for the diversification of the this compound core structure after its initial synthesis. Functional groups introduced via the methods described in section 8.2 can serve as handles for further reactions.

For example, an amino group can be introduced and subsequently reacted with various electrophiles to create a library of derivatives. nih.govrsc.org Similarly, halogenated derivatives can undergo a wide range of transition metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. researchgate.net This strategy provides a powerful platform for systematically tuning the properties of the this compound system.

Research on Derivatization of this compound for Analytical and Sensor Applications Remains an Unexplored Area

A thorough review of available scientific literature reveals a significant gap in the chemical exploration of this compound for the development of analytical sensors. While the broader families of quinoline and benzo[h]quinoline have been extensively studied and modified to create a wide array of chemosensors, the specific derivatization of the this compound core structure for enhanced analytical detection is not documented in existing research.

The parent compound, this compound, is a known chemical entity. However, its functionalization to create derivatives with tailored properties for sensing applications, such as ion detection or molecular recognition through fluorescence or colorimetric changes, appears to be a nascent or non-existent field of study.

In contrast, the derivatization of the simpler benzo[h]quinoline scaffold has been a fruitful area of research. Scientists have successfully synthesized various substituted benzo[h]quinoline derivatives. researchgate.netnih.gov These efforts have included methods like base-catalyzed annulation cascades and functionalization via C-H bond activation to introduce a variety of functional groups onto the benzo[h]quinoline core. nih.govrsc.org Such modifications are crucial for tuning the electronic and photophysical properties of the molecules, a key aspect in the design of fluorescent sensors.

Furthermore, derivatives of the general quinoline structure are well-established as versatile components in the development of chemosensors for a range of analytes, including various metal ions like Fe³⁺, Fe²⁺, and Cu²⁺. acs.org These sensors often operate through mechanisms like fluorescence quenching or enhancement upon binding to the target analyte. The synthesis of quinoline-based bisphenols and thiazole (B1198619) derivatives has also been reported for their sensing capabilities. acs.orgderpharmachemica.com

Despite the extensive research into these related compounds, the specific application of this compound in sensor development remains unaddressed. The dimerization of the benzo[h]quinoline unit at the 5 and 5' positions presents a unique structural motif, but its potential for creating selective and sensitive analytical probes has not been harnessed, according to the available literature. Consequently, data on how chemical modifications would influence its detection capabilities, including detailed research findings and comparative data tables, is not available.

This lack of research indicates that the derivatization of this compound for enhanced analytical detection and sensor development is a novel and unexplored frontier in chemistry, holding potential for future scientific inquiry.

Q & A

Q. What are the established synthetic routes for 5,5'-Bibenzo[h]quinoline derivatives, and how do reaction conditions influence yield and purity?

A common method involves coupling reactions of substituted indole precursors with ketones (e.g., cyclooctanone or tetralone) under basic conditions (e.g., KOH in ethanol) followed by refluxing for 12–24 hours. For example, analogous compounds like 5,5'-biindoline-2,2',3,3'-tetraone (2a) achieved yields of 69–77% under these conditions . Key factors include:

  • Solvent selection : Ethanol promotes solubility of intermediates while minimizing side reactions.
  • Catalyst/base optimization : KOH enhances deprotonation and cyclization efficiency.
  • Temperature control : Reflux conditions (typically 80–100°C) balance reaction rate and thermal stability of intermediates.
    Purification via recrystallization or column chromatography is critical to isolate high-purity products (>95%) .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

A multi-technique approach is recommended:

  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and symmetry. For example, deshielded aromatic protons in 5,5'-bibenzo[c]acridine derivatives appear as distinct doublets (δ 7.5–8.5 ppm) .
  • ESI-MS : Validates molecular weight and detects fragmentation patterns (e.g., [M+H]⁺ peaks for C₃₀H₃₀N₄O₂ at m/z 479.2) .
  • Elemental analysis : Cross-checks calculated vs. experimental C/H/N ratios (e.g., C: 79.10% in C₃₆H₂₆N₄O₂) .

Advanced Research Questions

Q. How can stereochemical control be achieved in synthesizing chiral this compound derivatives?

Chiral induction requires enantiopure precursors or asymmetric catalysis. For example:

  • Axial chirality : Use of enantiopure binaphthyl catalysts to bias planar intermediates toward specific helical conformations, as demonstrated in 5,5′-Bibenzo[rst]pentaphene synthesis .
  • Optical resolution : Diastereomeric salt formation or chiral HPLC separation, as applied to 2,2'-dimethoxy-5,5',6,6'-tetrahydro-1,1'-bibenzo[c]acridine ([α]D = ±1705 in CH₂Cl₂) .
  • Computational modeling : DFT calculations predict favored transition states to guide ligand design .

Q. How should researchers address contradictions in spectral data or unexpected reaction outcomes?

Case study: Discrepancies in NMR splitting patterns or ESI-MS fragmentation may arise from:

  • Tautomerism : Prototropic shifts in quinoline derivatives can alter peak multiplicity. Validate via variable-temperature NMR .
  • Impurity interference : Trace solvents (e.g., DMF) or unreacted starting materials may co-elute. Use preparative TLC or gradient HPLC for isolation .
  • Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as shown in studies of π-stacked benzoquinoline derivatives .

Q. What computational methods are suitable for modeling this compound’s electronic properties?

  • Basis sets : Contracted Gaussian basis sets (e.g., 6-31G*) accurately describe π-conjugation and charge transfer in polyaromatic systems .
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA intercalation) using software like AutoDock Vina, referencing experimental IC₅₀ values from mutagenicity assays .
  • TD-DFT : Predict UV-Vis absorption spectra (e.g., λmax ~350 nm for charge-transfer transitions) and compare with experimental data .

Q. How can photophysical properties of this compound derivatives be optimized for materials science applications?

  • Substituent engineering : Electron-withdrawing groups (e.g., -NO₂) enhance electron mobility, while electron-donating groups (e.g., -OMe) improve fluorescence quantum yields .
  • Solid-state packing : Crystallize derivatives under controlled conditions to achieve π-π stacking, as observed in enantiopure thin films with strong circularly polarized luminescence .

Q. What are the current challenges in biological activity studies of this compound derivatives?

  • Toxicity profiling : Mutagenicity assays in Salmonella typhimurium TA100 reveal structure-activity relationships (e.g., dihydrodiol metabolites show higher mutagenic potential) .
  • Solubility limitations : Derivatize with hydrophilic groups (e.g., sulfonates) to improve bioavailability, balancing logP values for cell permeability .

Methodological Best Practices

  • Data validation : Cross-reference NMR assignments with COSY/HSQC experiments to eliminate artifacts .
  • Reproducibility : Document reaction conditions exhaustively (e.g., solvent purity, heating rate) to mitigate batch-to-batch variability .
  • Ethical reporting : Disclose negative results (e.g., failed coupling reactions) to guide future optimization .

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